molecular formula C8H4N4O B12904233 2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl- CAS No. 192933-54-3

2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl-

Cat. No.: B12904233
CAS No.: 192933-54-3
M. Wt: 172.14 g/mol
InChI Key: IGVGQLCDVREGGV-UHFFFAOYSA-N
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Description

5-formyl-6-methylpyrazine-2,3-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H4N4O It features a pyrazine ring substituted with formyl, methyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile typically involves the reaction of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile with formylating agents under controlled conditions. One common method involves the use of formamide as a formylating agent in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-formyl-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Scientific Research Applications

5-formyl-6-methylpyrazine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-6-methylpyrazine-2,3-dicarbonitrile
  • 5-amino-6-methylpyrazine-2,3-dicarbonitrile
  • 5-hydroxy-6-methylpyrazine-2,3-dicarbonitrile

Uniqueness

5-formyl-6-methylpyrazine-2,3-dicarbonitrile is unique due to the presence of both formyl and dicarbonitrile groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

192933-54-3

Molecular Formula

C8H4N4O

Molecular Weight

172.14 g/mol

IUPAC Name

5-formyl-6-methylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C8H4N4O/c1-5-8(4-13)12-7(3-10)6(2-9)11-5/h4H,1H3

InChI Key

IGVGQLCDVREGGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)C#N)C=O

Origin of Product

United States

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